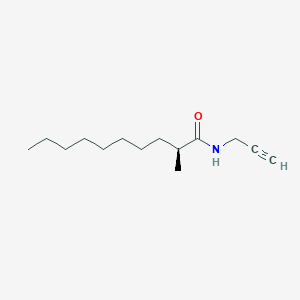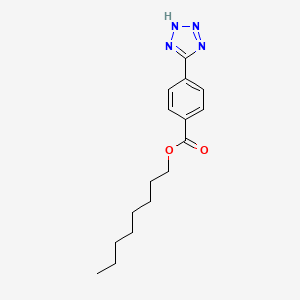
octyl 4-(2H-tetrazol-5-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octyl 4-(2H-tetrazol-5-yl)benzoate is a chemical compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of octyl 4-(2H-tetrazol-5-yl)benzoate typically involves the reaction of 4-(2H-tetrazol-5-yl)benzoic acid with octanol in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions to ensure complete esterification. Common dehydrating agents used in this synthesis include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Octyl 4-(2H-tetrazol-5-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form different oxidation states.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various tetrazole derivatives with different functional groups, which can be further utilized in medicinal chemistry and material science .
Applications De Recherche Scientifique
Octyl 4-(2H-tetrazol-5-yl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antibacterial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to degradation
Mécanisme D'action
The mechanism of action of octyl 4-(2H-tetrazol-5-yl)benzoate involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, leading to inhibition or modulation of their activity. This compound has been shown to interact with enzymes such as P38 MAP kinase, which plays a role in various cellular processes .
Comparaison Avec Des Composés Similaires
Octyl 4-(2H-tetrazol-5-yl)benzoate can be compared with other tetrazole derivatives, such as:
4-(2H-tetrazol-5-yl)benzoic acid: Lacks the octyl ester group, making it less lipophilic.
Benzoyl chloride, 4-(2H-tetrazol-5-yl): Contains a reactive chloride group, making it more reactive in substitution reactions.
4-(2H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl derivatives: These compounds have additional aromatic rings, which can enhance their binding affinity to biological targets
The uniqueness of this compound lies in its balance of lipophilicity and reactivity, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
651769-18-5 |
|---|---|
Formule moléculaire |
C16H22N4O2 |
Poids moléculaire |
302.37 g/mol |
Nom IUPAC |
octyl 4-(2H-tetrazol-5-yl)benzoate |
InChI |
InChI=1S/C16H22N4O2/c1-2-3-4-5-6-7-12-22-16(21)14-10-8-13(9-11-14)15-17-19-20-18-15/h8-11H,2-7,12H2,1H3,(H,17,18,19,20) |
Clé InChI |
VKGGDTYKCDPMKU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC(=O)C1=CC=C(C=C1)C2=NNN=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


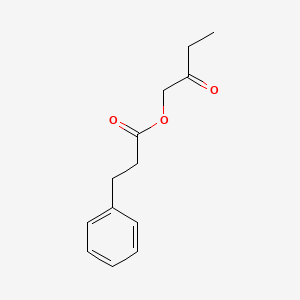

![[(E)-1-(2-hydroxy-5-methylphenyl)ethylideneamino]carbamodithioic acid](/img/structure/B12524500.png)
![5-Hydroxy-4-[1-hydroxy-1-(3-methoxyphenyl)dodecyl]furan-2(5H)-one](/img/structure/B12524501.png)
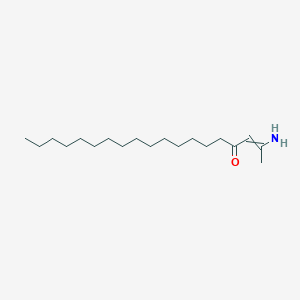

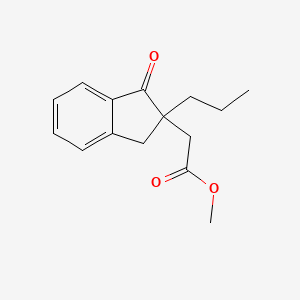
![2-(6-Methylbicyclo[2.2.1]heptan-2-yl)cyclopentan-1-one](/img/structure/B12524514.png)
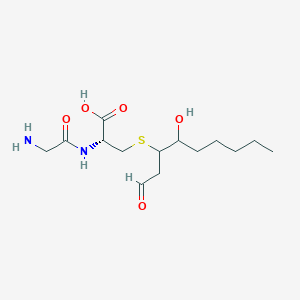
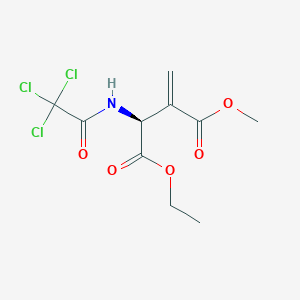
![1,1-Dimethyl-3-[(5-methylhex-4-EN-1-YL)oxy]-5-oxaspiro[3.4]octan-2-one](/img/structure/B12524528.png)
acetyl}glycine](/img/structure/B12524534.png)
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-hydroxybut-2-enedioic acid](/img/structure/B12524553.png)
